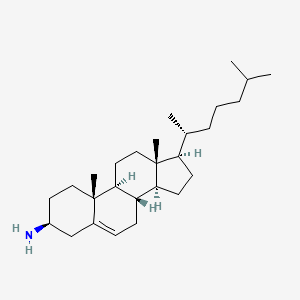Cholesterylamine
CAS No.: 2126-93-4
Cat. No.: VC1576770
Molecular Formula: C27H47N
Molecular Weight: 385.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2126-93-4 |
|---|---|
| Molecular Formula | C27H47N |
| Molecular Weight | 385.7 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
| Standard InChI | InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
| Standard InChI Key | YGPZWPHDULZYFR-DPAQBDIFSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C |
Introduction
Synthesis Methods
Stereoselective Synthesis
A novel stereoselective synthetic method has been developed for the preparation of 3α-cholesterylamine, demonstrating several advantageous features including:
-
Utilization of easily accessible cholesterol as starting material
-
High stereoselectivity in the synthesis process
-
Simple procedural techniques
-
Short reaction time requirements
This stereoselective approach represents a significant advancement in the synthesis of aminosterols, allowing for precise control of the stereochemistry at the critical C-3 position. The method's efficiency makes it particularly valuable for laboratory-scale production of cholesterylamine for research purposes.
Physical and Chemical Properties
Membrane Interaction Characteristics
Cholesterylamine exhibits distinct physical and chemical properties that influence its behavior in biological systems, particularly in membrane environments:
These properties demonstrate that cholesterylamine, while similar to cholesterol in many aspects, possesses unique characteristics due to its positively charged amino group, particularly affecting its interactions with membrane phospholipids.
Biological Activity and Membrane Interactions
Comparative Membrane Effects
Cholesterylamine's biological activity is closely linked to its interactions with cellular membranes. Research has shown that in certain contexts, cholesterylamine can mimic cholesterol's effects on membrane organization:
-
In binary mixed bilayers, cholesterylamine forms liquid-ordered phases with saturated phospholipids similar to those formed by cholesterol
-
The average lifetime of trans parinaric acid (tPA) in aminocholesterol-containing bilayers was slightly shorter (approximately 18 ns) compared to cholesterol-containing bilayers (approximately 20 ns), indicating formation of a slightly more disordered liquid-ordered phase
-
Cholesterylamine can protect phosphatidylserine and phosphatidylcholine from Triton X-100-induced solubilization, similar to cholesterol's protective effect
Comparison with Related Aminosterols
Other aminosterol derivatives have shown biological activities that may provide insight into potential functions of cholesterylamine:
-
The stereoisomer (22R)-22-aminocholesterol has been identified as a potent inhibitor of the biosynthesis of pregnenolone from cholesterol by purified bovine mitochondrial P-450scc
-
(22R)-22-aminocholesterol binds approximately 1000 times more tightly than its diastereomer (22S)-22-aminocholesterol (dissociation constants of 25 nM versus 13 μM, respectively)
These findings highlight the importance of stereochemistry in aminosterol compounds and suggest potential biological activity mechanisms for cholesterylamine.
Research Applications
Model Membrane Studies
One of the primary applications of cholesterylamine is in model membrane research:
-
It serves as an effective cholesterol analog in lipid bilayer studies
-
The compound is particularly valuable in membrane systems where a partial positive charge is beneficial
-
Fluorescent conjugates of aminocholesterol have been successfully employed in high-throughput screening assays for sterol efflux in cellular systems
Biotechnological Applications
The cationic nature of cholesterylamine makes it potentially useful for various biotechnological applications:
-
Similar cationic lipids have been used to complex DNA for the preparation of transfection-competent lipid/DNA lipoplexes
-
Cationic sterol derivatives have shown promise as transfection agents for gene delivery
-
Some cationic sterol compounds demonstrate antimicrobial properties, suggesting potential applications in antimicrobial research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume